molecular formula C7H4F2N2O3 B15404298 2,5-Difluoro-4-nitrobenzamide CAS No. 917909-48-9

2,5-Difluoro-4-nitrobenzamide

Cat. No.: B15404298
CAS No.: 917909-48-9
M. Wt: 202.11 g/mol
InChI Key: FMPXJLOIRLCMJK-UHFFFAOYSA-N
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Description

Role of Fluorine Substituents in Modulating Aromatic System Reactivity

The introduction of fluorine atoms onto an aromatic ring profoundly alters its electronic properties and reactivity. nih.govnih.gov Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect can significantly impact the electron density of the benzene (B151609) ring. nih.govstackexchange.com This can, in turn, influence the rates and outcomes of chemical reactions. nih.gov For instance, in nucleophilic aromatic substitution reactions, the presence of fluorine can stabilize the negatively charged intermediate, thereby increasing the reaction rate. stackexchange.com Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, a crucial consideration in drug design to enhance a molecule's stability and pharmacokinetic profile. nih.gov The small size of the fluorine atom allows it to be incorporated into molecules with minimal steric hindrance. nih.gov

Impact of Nitro Groups on Aromatic Reactivity and Electronic Structure

The nitro group (–NO2) is a powerful electron-withdrawing group that dramatically influences the reactivity and electronic structure of aromatic compounds. fiveable.menumberanalytics.comnih.gov Its presence deactivates the aromatic ring towards electrophilic aromatic substitution by reducing the ring's electron density. numberanalytics.comquora.comnumberanalytics.com This deactivating effect is a consequence of the nitro group's ability to pull electron density from the ring through both inductive and resonance effects. fiveable.mequora.com The resonance structures of nitrobenzene, for example, show a delocalization of the ring's π-electrons onto the nitro group, resulting in partial positive charges at the ortho and para positions. nih.govquora.com This directs incoming electrophiles to the meta position, which is comparatively less deactivated. quora.comnumberanalytics.com Conversely, the electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution by stabilizing the anionic intermediate (Meisenheimer complex) formed during the reaction. numberanalytics.comnih.gov

Contextualization of 2,5-Difluoro-4-nitrobenzamide within Related Chemical Classes

This compound belongs to the broader class of substituted benzamides, which are widely explored in medicinal chemistry. researchgate.netmdpi.comnih.gov The presence of both fluorine and nitro substituents on the benzamide (B126) scaffold creates a unique electronic environment. It can be compared to other fluorinated benzamides, such as 2-fluoro-4-nitrobenzamide, and difluorinated compounds like N-(2,3-difluorophenyl)-2-fluorobenzamide. mdpi.comnih.gov The specific positioning of the two fluorine atoms and the nitro group in this compound influences its reactivity and potential interactions with biological targets. The precursor, 2,5-difluoro-4-nitrobenzoic acid, is a known pharmaceutical intermediate. nih.govsigmaaldrich.comfishersci.cachemicalbook.comscbt.com This highlights the potential of its derivatives, including the corresponding benzamide, in drug discovery programs. Other related compounds include 2,5-difluoro-4-nitrobenzenecarbaldehyde and various fluoronitroanilines, which serve as building blocks in the synthesis of more complex molecules. researchgate.netscbt.com

Physicochemical Properties of this compound and Related Compounds
Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
This compoundC7H4F2N2O3202.12Not readily available
2,5-Difluoro-4-nitrobenzoic acidC7H3F2NO4203.10116465-48-6
2-Fluoro-4-nitrobenzamideC7H5FN2O3184.12350-32-3

Overview of Current Research Landscape and Key Research Questions

Current research on fluorinated nitrobenzamides is largely driven by their potential applications in medicinal chemistry. ontosight.aimdpi.com Studies have explored the synthesis of various derivatives and their biological activities. nih.gov For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their antidiabetic potential. nih.gov

Key research questions that remain to be addressed for this compound include:

What are the most efficient and scalable synthetic routes to this compound?

What are its detailed physicochemical properties, such as its crystal structure and spectroscopic data?

What is its reactivity profile in various chemical transformations?

What are its potential biological activities, and what are its molecular targets?

How does the specific substitution pattern of the fluorine and nitro groups influence its properties compared to other isomers?

Further investigation into these areas will be crucial to fully understand the chemical nature and potential applications of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

917909-48-9

Molecular Formula

C7H4F2N2O3

Molecular Weight

202.11 g/mol

IUPAC Name

2,5-difluoro-4-nitrobenzamide

InChI

InChI=1S/C7H4F2N2O3/c8-4-2-6(11(13)14)5(9)1-3(4)7(10)12/h1-2H,(H2,10,12)

InChI Key

FMPXJLOIRLCMJK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])F)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 2,5 Difluoro 4 Nitrobenzamide and Its Precursors

Classic Synthetic Routes to Substituted Benzamides

The formation of an amide bond is a cornerstone of organic synthesis. nih.gov Historically, these bonds were forged by reacting a carboxylic acid derivative with an amine. numberanalytics.com

A prevalent and traditional method for synthesizing benzamides is the reaction of a benzoic acid or its more reactive derivative, benzoyl chloride, with an amine. nih.govnumberanalytics.com The direct condensation of a carboxylic acid with an amine can be achieved, often with the aid of dehydrating agents or under high temperatures. numberanalytics.comresearchgate.net However, the use of coupling reagents to activate the carboxylic acid towards nucleophilic attack by the amine is a more common and often more efficient approach. numberanalytics.com These reagents facilitate the reaction under milder conditions. researchgate.net

The general mechanism involves the activation of the carboxylic acid, which is then attacked by the nucleophilic amine. numberanalytics.com For instance, benzoic acid derivatives can be reacted with amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation to produce benzamides. researchgate.net Another approach involves the initial conversion of the carboxylic acid to an acid chloride, typically using a reagent like thionyl chloride (SOCl₂), which is then reacted with an amine to form the amide. numberanalytics.com

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent Abbreviation
Dicyclohexylcarbodiimide DCC
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC

This table highlights some of the frequently used coupling agents that facilitate the formation of amide bonds between carboxylic acids and amines. numberanalytics.com

Beyond the classic acid-amine condensation, several other strategies for forming amide bonds have been developed. These include enzymatic strategies and methods that utilize carboxylic acid or amine surrogates. nih.govacs.org For example, biocatalysts can be employed to form amide bonds through ATP-dependent or ATP-independent pathways. nih.gov Non-classical routes may involve the direct catalytic formation of amides from carboxylic acids and amines or the use of surrogates for either reactant. acs.org Additionally, methods like the triphenylphosphine-catalyzed reaction between carboxylic acids and amines offer alternative pathways. researchgate.net

Advanced Synthetic Techniques Applied to Related Systems

Modern organic synthesis has moved towards methods that are not only efficient but also environmentally benign. For the synthesis of benzamides, including halogenated and nitro-substituted derivatives, several advanced techniques have shown considerable promise.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology in chemical synthesis, offering distinct advantages over conventional heating methods. youtube.com The primary principle involves the direct heating of polar molecules through the interaction of their dipoles with microwave radiation, leading to rapid and uniform heating throughout the reaction mixture. youtube.comyoutube.com This technique significantly reduces reaction times, often from hours to mere minutes, while frequently improving product yields and purity. youtube.com

In the context of benzamide (B126) synthesis, MAOS has been successfully applied to various reactions. For instance, the hydrolysis of benzamide to benzoic acid can be achieved in 10 minutes using 20% sulfuric acid under microwave irradiation. youtube.comyoutube.com Another example is the microwave-assisted ring-opening of 4-(4-dimethylaminobenzylidene)-2-phenyl-5-oxazolone with various amines to produce a range of benzamide derivatives in good yields. researchgate.net Conventional heating struggled to achieve these ring-opened products, highlighting the efficiency of microwave assistance for less reactive systems. researchgate.net

The advantages of MAOS include not only speed and efficiency but also the potential for solvent-free reactions. youtube.comyoutube.com By mixing reactants on a solid support like alumina (B75360) or silica (B1680970), or sometimes without any solvent at all, the environmental impact associated with solvent use and disposal is minimized. youtube.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Benzamide Synthesis

ReactionConventional MethodMicrowave-Assisted MethodReference
Hydrolysis of Benzamide Requires several hours of refluxing.10 minutes at 120°C with 20% H₂SO₄. youtube.com, youtube.com
Ring-opening of Oxazolone Difficult to obtain ring-opened products.Good yields in reduced reaction time. researchgate.net

Mechanochemical Synthesis Approaches

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), represents a significant step towards solvent-free organic synthesis. rsc.org This approach is particularly attractive from a green chemistry perspective as it often eliminates the need for bulk organic solvents, which are a primary source of chemical waste. rsc.org

The synthesis of amides via mechanochemistry has been demonstrated to be rapid and efficient. rsc.org One common method involves the activation of a carboxylic acid with 1,1'-Carbonyldiimidazole (CDI) in a ball mill. rsc.org This is followed by the addition of an amine or its hydrochloride salt to form the desired amide. rsc.org The entire process, from activation to the final product, can be completed without any organic solvent. rsc.org For example, the synthesis of N-benzylbenzamide on a 4.5-gram scale was achieved in high yield within minutes of milling. rsc.org

Another mechanochemical route utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (B44618) (PPh₃) for the amidation of various carboxylic acids, including N-protected α-amino acids, to produce amides and dipeptides with moderate to excellent yields. rsc.org This method is performed under solvent-drop grinding conditions, minimizing solvent use and proceeding efficiently at room temperature. rsc.org The transformation of esters into primary amides has also been accomplished mechanochemically using calcium nitride as an ammonia (B1221849) source, a process that avoids the need for chromatographic purification. nih.govacs.org

The key advantages of mechanosynthesis include the speed of the reaction, high yields, and the elimination or drastic reduction of solvent usage, making it a highly sustainable method. rsc.orgrsc.org

Catalytic Methodologies for Benzamide Formation

The formation of the amide bond is a cornerstone of organic chemistry, and numerous catalytic systems have been developed to facilitate this transformation efficiently. These methods often bypass the need for stoichiometric activating agents, which generate significant waste.

A variety of catalysts have been reported for direct amidation reactions. Borane-pyridine has been shown to be an effective liquid catalyst (at 5 mol%) for the direct amidation of a wide range of carboxylic acids and amines, tolerating sensitive functional groups like nitro and halo substituents. researchgate.net Heterogeneous catalysts are also prominent; for instance, a CuCoFe₂O₄@GO nanocatalyst has been used for the direct coupling of carboxylic acids and N,N-dialkylformamides, achieving high conversion rates. researchgate.net Another approach uses a Lewis acidic ionic liquid immobilized on diatomite earth as a reusable solid acid catalyst under ultrasonic irradiation, offering short reaction times and a simple, eco-friendly procedure. researchgate.net

Nickel catalysis has been employed for the synthesis of carboxylic acids from benzamide precursors, demonstrating the versatility of transition metals in amide chemistry. orgsyn.org Furthermore, photocatalysis offers a mild and efficient alternative. Systems using catalysts like fac-Ir(ppy)₃ or even simple dyes like methylene (B1212753) blue can promote the synthesis of benzamide derivatives under exceptionally mild conditions, sometimes using water as the solvent. rsc.org These photocatalytic methods have proven effective for reactions involving stable aryl fluorides, which are typically sluggish reagents. rsc.org

Table 2: Overview of Catalytic Systems for Benzamide Synthesis

Catalyst SystemReactantsKey FeaturesReference
CuCoFe₂O₄@GO Carboxylic acids, N,N‐dialkylformamidesHeterogeneous, high conversion (98%). researchgate.net
Borane-pyridine Carboxylic acids, aminesHomogeneous, tolerates nitro and halo groups. researchgate.net
diatomite earth@IL/ZrCl₄ Benzoic acids, aminesHeterogeneous, reusable, ultrasonic irradiation. researchgate.net
fac-Ir(ppy)₃ (Photocatalyst) o-halogenated benzamidesHighly efficient, works with fluoro-derivatives. rsc.org
Nickel Catalyst Benzamide precursorsUsed for synthesis of carboxylic acids from amides. orgsyn.org

Purification and Isolation Methodologies in Academic Contexts

The purification and isolation of the final product are critical steps in any synthetic procedure to ensure the desired compound is obtained with high purity. In an academic research context, several standard methodologies are employed for benzamide derivatives.

Recrystallization is a common and effective technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the benzamide decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent (mother liquor). The choice of solvent is crucial for successful recrystallization.

Column Chromatography is a versatile purification technique used to separate compounds based on their differential adsorption to a stationary phase (commonly silica gel or alumina) while being carried through by a mobile phase (a solvent or mixture of solvents). This method is particularly useful for separating the desired benzamide from unreacted starting materials or byproducts with different polarities. The separation is monitored, often by thin-layer chromatography (TLC), and fractions containing the pure product are collected and combined. researchgate.net

Extractive Workup is a standard procedure following a reaction. It involves partitioning the reaction mixture between two immiscible solvents, typically an organic solvent and an aqueous solution. This allows for the separation of the desired organic product from inorganic salts, water-soluble impurities, and excess reagents. For example, after a reaction, the mixture might be diluted with an organic solvent like ethyl acetate (B1210297) and washed sequentially with an acidic solution (e.g., 1M HCl) to remove basic impurities, a basic solution (e.g., 1M NaOH) to remove acidic impurities, and brine to remove residual water before drying and concentration. orgsyn.org

In mechanochemical synthesis, a unique water-based purification has been described. Because the resulting amide is often much less soluble in water than the byproducts (like imidazole), simply adding deionized water to the milling jar, mixing, and filtering the resulting suspension can yield the pure amide product directly. rsc.org

Finally, after isolation, the purity of the benzamide is typically confirmed by analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.

Chemical Reactivity and Transformations of 2,5 Difluoro 4 Nitrobenzamide

Reactivity of the Amide Functional Group

The amide group in 2,5-Difluoro-4-nitrobenzamide is a site of significant chemical activity, primarily involving reactions at the carbonyl carbon.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including amides. libretexts.org This two-step addition-elimination mechanism involves the initial attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com Subsequently, a leaving group is expelled, regenerating the carbonyl double bond and resulting in a new substituted product. libretexts.orgmasterorganicchemistry.com The feasibility of these reactions is often dependent on the relative basicity of the nucleophile and the leaving group, with the equilibrium favoring the formation of the weaker base. masterorganicchemistry.com In the context of benzamides, various organolithium reagents have been shown to effectively participate in nucleophilic acyl substitution reactions. researchgate.net

Hydrolysis and Esterification Pathways

Hydrolysis: The amide bond can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by water. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. Both pathways ultimately lead to the formation of the corresponding carboxylic acid, 2,5-difluoro-4-nitrobenzoic acid, and ammonia (B1221849).

Esterification: While direct esterification of an amide is not a standard transformation, the parent carboxylic acid, 2,5-difluoro-4-nitrobenzoic acid, can be converted to an ester through Fischer esterification. This acid-catalyzed reaction with an alcohol involves the formation of a tetrahedral intermediate and the subsequent elimination of water. libretexts.org Isotopic labeling studies have confirmed that the oxygen atom from the alcohol becomes incorporated into the ester. libretexts.org

N-Derivatization Reactions

The nitrogen atom of the amide group in this compound can undergo various derivatization reactions. These reactions typically involve the substitution of the hydrogen atoms on the amide nitrogen. For instance, reaction with appropriate electrophiles can lead to the formation of N-substituted derivatives. An example of such a derivative is N-(2-aminoethyl)-4,5-difluoro-2-nitrobenzamide. nih.gov The synthesis of N-substituted amides can also be achieved by reacting a more reactive carboxylic acid derivative, such as an acyl chloride, with an amine. mdpi.com

Reactivity of the Nitro Functional Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself undergo specific transformations.

Reduction Chemistry to Amines and Other Nitrogenous Compounds

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing access to aromatic amines. A variety of reducing agents can be employed to convert the nitro group of this compound into an amino group, yielding 4-amino-2,5-difluorobenzamide. Common methods include catalytic hydrogenation using catalysts like palladium on carbon, or chemical reduction with metals such as iron, tin, or zinc in acidic media. The resulting aniline (B41778) derivative is a versatile intermediate for further synthetic modifications.

Photochemical Transformations of Nitroaromatics

Nitroaromatic compounds are known to undergo a range of photochemical transformations upon exposure to ultraviolet or visible light. ucl.ac.uk The specific reaction pathway is dependent on the molecular structure and the reaction environment, including the solvent. nih.gov For some nitroaromatic compounds, irradiation can lead to rearrangements. For example, 2-nitrofuran (B122572) and 2-nitropyrrole rearrange to form 3-hydroxyiminofuran-2(3H)-one and 3-hydroxyiminopyrrol-2(3H)-one, respectively. rsc.org The photochemical degradation of various nitro-polycyclic aromatic hydrocarbons has been observed to follow first-order kinetics in many cases. nih.gov Mechanistic studies often involve techniques like femtosecond transient absorption spectroscopy to investigate the excited state dynamics. ucl.ac.uk While specific photochemical studies on this compound are not detailed in the provided results, the general principles of nitroaromatic photochemistry suggest potential for light-induced reactions.

Reactivity of the Fluorinated Aromatic Ring

The presence of two fluorine atoms on the electron-poor aromatic ring is the most prominent feature influencing its reactivity. These fluorine atoms act as leaving groups in substitution reactions and can participate in metal-catalyzed coupling processes.

The most significant reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr). The aromatic ring is strongly activated towards nucleophilic attack due to the presence of the potent electron-withdrawing nitro group situated ortho and para to the two fluorine atoms. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com This specific orientation is crucial as it allows for the effective resonance stabilization of the negative charge in the Meisenheimer complex, the key intermediate in the SNAr mechanism. wikipedia.orglibretexts.org

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. masterorganicchemistry.com The reactivity of aryl halides in SNAr follows the order F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. This is because the highly electronegative fluorine atom enhances the electrophilicity of the carbon it is attached to, encouraging nucleophilic attack, while its bond strength is not the primary factor in the rate-determining step. chemistrysteps.com

Given the substitution pattern of this compound, both fluorine atoms are activated. However, the fluorine at the C-5 position is generally expected to be more reactive towards nucleophiles. This is because it is para to the strongly activating nitro group at C-4 and ortho to the deactivating benzamide (B126) group at C-1. In contrast, the fluorine at C-2 is ortho to the nitro group but also ortho to the benzamide group, which may introduce some steric hindrance.

A wide array of nucleophiles, including amines, alkoxides, and thiolates, can displace one or both fluorine atoms, allowing for the synthesis of diverse derivatives. chemistrysteps.com Sequential substitutions are also possible, where a second, different nucleophile can be introduced after the first substitution. nih.gov

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophile Reagent Example Product Type
Amine Aniline N-Aryl-2-fluoro-4-nitrobenzamide derivative
Alkoxide Sodium Methoxide 5-Methoxy-2-fluoro-4-nitrobenzamide
Thiolate Sodium Thiophenoxide 5-(Phenylthio)-2-fluoro-4-nitrobenzamide

Electrophilic Aromatic Substitution (EAS) reactions on the this compound ring are highly unfavorable. The benzene (B151609) ring is severely deactivated by three potent electron-withdrawing groups: the nitro group (-NO₂), and the two fluorine atoms (-F), in addition to the deactivating nature of the benzamide group (-CONH₂). These groups collectively reduce the electron density of the aromatic π-system to such an extent that it is no longer sufficiently nucleophilic to attack common electrophiles used in reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation under standard conditions. Attempting such reactions would likely require extremely harsh conditions that could lead to the decomposition of the molecule rather than the desired substitution.

The carbon-fluorine bonds in this compound present potential sites for transition metal-catalyzed cross-coupling reactions. nih.gov Methodologies such as the Suzuki-Miyaura (using boronic acids), Buchwald-Hartwig (using amines), and Stille (using organostannanes) couplings are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov

While C-F bonds are notoriously challenging to activate compared to C-Cl, C-Br, or C-I bonds due to their high bond dissociation energy, advancements in catalyst design, particularly with palladium and nickel complexes employing specialized ligands, have made such transformations more feasible. Selective activation of one C-F bond over the other may be possible by carefully controlling reaction conditions, leveraging the different electronic environments of the C-2 and C-5 positions. researchgate.net

Furthermore, recent developments have shown that the nitro group itself can sometimes act as a leaving group in certain palladium-catalyzed cross-coupling reactions, providing an alternative pathway for functionalization.

Table 2: Potential Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst/Ligand Example Product Type
Suzuki-Miyaura Phenylboronic acid Pd(PPh₃)₄ 5-Phenyl-2-fluoro-4-nitrobenzamide
Buchwald-Hartwig Morpholine Pd₂(dba)₃ / Xantphos 5-Morpholino-2-fluoro-4-nitrobenzamide

Multi-functional Reactivity and Cascade Reactions

The presence of multiple distinct functional groups on the this compound scaffold allows for complex, multi-step synthetic sequences and potential cascade reactions. A synthetic strategy could involve the selective transformation of one functional group, which then sets the stage for a subsequent reaction at another site.

For example, a synthetic route could begin with a regioselective SNAr reaction to replace the C-5 fluorine with an amine or alcohol. The resulting intermediate could then undergo reduction of the nitro group at C-4 to an amino group. This newly formed aniline derivative is now primed for an intramolecular cyclization reaction. For instance, the aniline could displace the remaining fluorine atom at C-2 to form a phenazine-like heterocyclic system, or it could react with the adjacent benzamide group to form a quinazolinone derivative. Such nitro group-participating cascade reactions are a powerful strategy for the rapid construction of complex heterocyclic structures. nih.gov

This multi-functional character makes this compound a versatile building block for constructing elaborate molecules, particularly in the fields of medicinal chemistry and materials science.

Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy Methodologies

Fourier Transform Infrared (FT-IR) Spectroscopy Techniques

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. bruker.com The FT-IR spectrum of a related compound, 2,5-dihydroxy-p-benzoquinone, shows a distinct sharp band at 3331 cm⁻¹ corresponding to the O-H stretching vibration. researchgate.net In aromatic compounds, carbon-carbon stretching vibrations within the aromatic ring typically appear in the regions of 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. vscht.cz Weaker bands resulting from C-H in-plane bending can be observed between 1250-1000 cm⁻¹. vscht.cz For amides, the carbonyl (C=O) stretch is a prominent feature, generally appearing in the range of 1730-1685 cm⁻¹, depending on the electronic environment. vscht.cz The N-H stretching vibrations of the amide group are also characteristic.

Table 1: Characteristic FT-IR Absorption Ranges for Functional Groups in Aromatic Amides

Functional GroupVibration TypeCharacteristic Absorption Range (cm⁻¹)
N-H (Amide)Stretching3500 - 3100
C-H (Aromatic)Stretching3100 - 3000
C=O (Amide)Stretching1730 - 1685
C=C (Aromatic)Stretching1600 - 1400
C-NStretching1400 - 1200
C-FStretching1200 - 1000
NO₂Asymmetric Stretching1560 - 1515
NO₂Symmetric Stretching1355 - 1315

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. For a similar compound, 1,2-Difluoro-4-nitrobenzene, Raman spectra have been recorded, though specific data for 2,5-Difluoro-4-nitrobenzamide is not detailed in the provided results. spectrabase.com Generally, the symmetric vibrations of the nitro group and the aromatic ring are strong in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed atomic connectivity and electronic structure of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For aromatic compounds, proton signals typically appear in the range of 6.0-9.5 ppm. pdx.edu In the case of a related compound, p-Nitrobenzamide, the aromatic protons appear in this region. chemicalbook.com The amide protons (-CONH₂) generally show broad signals that can vary in chemical shift depending on the solvent and concentration. rsc.org For this compound, the aromatic protons would be expected to show complex splitting patterns due to coupling with each other and with the fluorine atoms.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton TypePredicted Chemical Shift (δ) ppmMultiplicity
Aromatic-H7.5 - 8.5Multiplet
Amide-H (NH₂)7.0 - 8.0 (broad)Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in The chemical shifts are influenced by the electronegativity of attached atoms and the hybridization state of the carbon. libretexts.org Carbonyl carbons in amides typically resonate in the downfield region of 170-180 ppm. wisc.edu Aromatic carbons appear in the range of 110-150 ppm. bhu.ac.inwisc.edu The carbons attached to the electronegative fluorine and nitro groups will experience significant downfield shifts. libretexts.org For instance, in 2,4,6-trinitrotoluene, the carbons attached to the nitro groups appear at approximately 150.8 ppm and 145.6 ppm. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon TypePredicted Chemical Shift (δ) ppm
C=O (Amide)165 - 175
C-F (Aromatic)150 - 165 (with C-F coupling)
C-NO₂ (Aromatic)145 - 155
C-CONH₂ (Aromatic)130 - 140
C-H (Aromatic)115 - 130 (with C-F coupling)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shifts in ¹⁹F NMR have a very wide range, which allows for clear distinction between non-equivalent fluorine atoms. wikipedia.org For organofluorine compounds, these shifts typically range from -50 to -220 ppm. wikipedia.org In this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms. These signals would likely appear as multiplets due to coupling with each other and with the neighboring aromatic protons. semanticscholar.org The specific chemical shifts are influenced by the electronic effects of the nitro and amide groups on the aromatic ring. nih.govnih.gov

Table 4: Predicted ¹⁹F NMR Chemical Shift Ranges for this compound

Fluorine PositionPredicted Chemical Shift (δ) ppmMultiplicity
F at C-2-110 to -130Doublet of doublets
F at C-5-100 to -120Doublet of doublets

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₇H₄F₂N₂O₃), the exact mass can be calculated by summing the precise masses of its constituent atoms. This experimental value is then compared to the theoretical mass to confirm the molecular formula with a high degree of confidence, typically within a few parts per million (ppm).

Table 2: Calculated Exact Mass for this compound.
Molecular FormulaIon TypeCalculated Monoisotopic Mass (Da)
C₇H₄F₂N₂O₃[M+H]⁺203.0211
[M+Na]⁺225.0030

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. Analyzing this fragmentation pattern provides valuable structural information. For this compound, key fragmentation pathways would likely involve the loss of the amide and nitro groups.

Common fragmentation patterns for aromatic nitro compounds include the loss of NO₂ (46 Da) and NO (30 Da). Benzamides typically show a prominent fragment corresponding to the benzoyl cation, formed by the cleavage of the C-N bond of the amide. Therefore, one would expect to observe fragments resulting from the loss of •NH₂ (16 Da) to form the 2,5-difluoro-4-nitrobenzoyl cation, followed by subsequent losses characteristic of the substituted ring. The study of related compounds, such as 2,5-bis(4-amidinophenyl)furan-bis-O-methylamidoxime, has demonstrated the utility of characterizing fragmentation pathways to confirm molecular structures. nih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound.
Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
186.00•NH₂[C₇H₂F₂NO₃]⁺
156.00•NH₂ and •NO₂[C₇H₂F₂O]⁺
140.02•NO₂[C₇H₄F₂NO]⁺

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise coordinates of every atom in three-dimensional space.

To perform SC-XRD, a suitable single crystal of this compound must be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve and refine the crystal structure.

The refined structure would provide a wealth of information, including:

Precise bond lengths and angles: Confirming the geometry of the benzene (B151609) ring and the substituents.

Molecular conformation: Determining the torsion angles between the aromatic ring and the amide and nitro groups.

Intermolecular interactions: Identifying and characterizing hydrogen bonds (e.g., between the amide -NH₂ and the nitro or carbonyl oxygen of an adjacent molecule) and other non-covalent interactions that dictate the crystal packing.

Unit cell parameters and space group: Defining the fundamental repeating unit of the crystal lattice.

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze the bulk properties of a crystalline solid. Instead of a single crystal, a finely ground powder containing a multitude of randomly oriented crystallites is used.

The primary applications of PXRD for this compound would include:

Phase Identification: The PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase. It can be used to confirm that a synthesized batch consists of the desired compound by comparing the experimental pattern to a reference pattern (either calculated from SC-XRD data or from a standard database).

Polymorphism Screening: Many organic molecules can crystallize in multiple forms, known as polymorphs, which have different crystal structures and physical properties. PXRD is a key tool for identifying the presence of different polymorphs in a sample.

Purity Analysis: PXRD can detect the presence of crystalline impurities, as they would produce their own characteristic diffraction peaks in the pattern.

Electron Diffraction (3D-ED) for Microcrystalline Samples

For many organic compounds, including pharmaceuticals, obtaining single crystals of sufficient size for conventional X-ray crystallography can be a significant hurdle. nih.gov These compounds often yield only microcrystalline powders. Three-dimensional electron diffraction (3D-ED) has emerged as a powerful technique to overcome this limitation. nih.govnih.gov By using a transmission electron microscope, 3D-ED can determine the atomic structure from sub-micrometer-sized crystals. nih.gov

The method involves collecting electron diffraction data as a nanocrystal is rotated, a process that can be performed continuously (cRED) or stepwise. rsc.org This technique is particularly advantageous for beam-sensitive organic materials because data can be collected rapidly with a low electron dose, minimizing radiation damage. rsc.org Although no specific 3D-ED study for this compound has been reported, this methodology represents a crucial tool for determining its crystal structure ab initio should only nanocrystalline samples be available. nih.govrsc.org

Computational Methods for Crystal Structure Prediction and Validation

Computational methods are indispensable tools in modern materials science for predicting and validating crystal structures. researchgate.net Crystal structure prediction (CSP) methodologies are used to generate a multitude of plausible crystal packing arrangements from the molecular structure alone. researchgate.netosti.gov These potential structures are then ranked based on their calculated lattice energies.

Density Functional Theory (DFT) with dispersion corrections (DFT-D) is frequently employed for accurate energy rankings, as it accounts for the van der Waals interactions that are critical for molecular crystals. researchgate.net Such computational approaches can provide valuable insights into potential polymorphs—different crystal structures of the same compound—which can have distinct physical properties. osti.gov For a molecule like this compound, with its flexible amide group and potential for various intermolecular interactions, CSP and subsequent DFT validation would be key to understanding its solid-state landscape and identifying the most stable crystalline forms. nih.gov These computational studies have proven effective for a wide range of small organic molecules, including pharmaceuticals. researchgate.netrsc.org

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal is governed by a complex network of intermolecular interactions. ias.ac.inchemrxiv.org Hirshfeld surface analysis is a powerful method used to visualize and quantify these interactions within a crystal lattice. nih.govresearchgate.net This technique maps the electron distribution of a molecule within the crystal, allowing for the identification and breakdown of close contacts between neighboring molecules.

For this compound, several types of intermolecular interactions are expected to be significant. These include:

Hydrogen Bonds: The amide group (N-H) can act as a hydrogen-bond donor to the oxygen atoms of the nitro group or the amide carbonyl, forming strong N-H···O interactions.

Halogen Bonds: The fluorine atoms can participate in various weak interactions.

π-hole Interactions: The electropositive region on the nitrogen atom of the nitro group can interact favorably with electron-rich lone pairs on oxygen or sulfur atoms. nih.gov

π-π Stacking: The aromatic rings can stack upon one another, contributing to the packing stability. rsc.org

Table 1: Illustrative Hirshfeld Surface Interaction Contributions for a Nitroaromatic Compound (Note: This data is representative of similar compounds and not specific to this compound)

Interaction TypeContribution (%)
H···H48.6%
F···H / H···F19.8%
C···H / H···C19.0%
O···H / H···O8.3%
C···C4.8%
N···H / H···N3.2%
Data derived from analysis of a related fluorinated compound. nih.gov

These analyses confirm that van der Waals forces and hydrogen bonding are the dominant interactions that dictate the crystal packing in such molecules. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. When a molecule absorbs light of a specific energy, an electron is promoted from a lower-energy molecular orbital to a higher-energy one. libretexts.org The structure of this compound contains several functional groups, known as chromophores, that absorb in the UV-Vis range: the benzene ring, the nitro group (-NO2), and the amide group (-CONH2). uomustansiriyah.edu.iq

The expected electronic transitions for this compound are:

π → π* transitions: These high-intensity absorptions arise from the excitation of electrons in the π-system of the aromatic ring and the C=O and N=O double bonds. youtube.com Conjugation between the ring and the substituents lowers the energy gap, shifting the absorption to longer wavelengths. uomustansiriyah.edu.iq

n → π* transitions: These involve the promotion of a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms) to an anti-bonding π* orbital. youtube.com These transitions are typically of lower intensity than π → π* transitions.

The presence of substituents like the nitro group and fluorine atoms (auxochromes) can modify the absorption spectrum. slideshare.net A comprehensive analysis of the UV-Vis spectrum of nitro-substituted benzaldehydes, which are structurally similar, shows characteristic absorption bands. rsc.orgresearchgate.net

Table 2: Typical Electronic Transitions and Absorption Maxima (λ_max) for Nitroaromatic Compounds (Note: This data is representative and not specific to this compound)

TransitionApproximate λ_max Range (nm)Intensity (ε_max)
n → π300 - 350 nmLow (~100 M⁻¹cm⁻¹)
π → π250 - 300 nmHigh (~10,000 M⁻¹cm⁻¹)
Data based on analysis of related nitrobenzaldehydes. rsc.orgresearchgate.net

These spectral features provide a fingerprint for the electronic structure of the molecule.

Other Advanced Spectroscopic and Microscopic Methods (e.g., SEM for morphology)

Scanning Electron Microscopy (SEM) is a valuable tool for characterizing the morphology of crystalline materials. numberanalytics.com It provides high-resolution images of the sample's surface, revealing details about crystal size, shape (habit), and surface topography. numberanalytics.com The external morphology of a crystal is an expression of its internal crystal structure and can be influenced by crystallization conditions. nih.gov

For organic compounds, SEM analysis can identify different crystal habits, such as plates, needles, or prisms, which can impact material properties like flowability and dissolution rate. nih.govresearchgate.net While no specific SEM images of this compound crystals are documented, this technique would be essential for a complete solid-state characterization, linking the microscopic crystal structure to the macroscopic properties of the bulk material. e3s-conferences.org

Theoretical and Computational Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. For 2,5-Difluoro-4-nitrobenzamide, DFT calculations can elucidate its geometry, electronic characteristics, and vibrational modes.

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, its most stable conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. Conformational analysis for this molecule would involve studying the rotation around the C-C and C-N bonds connecting the phenyl ring to the amide group. The presence of the fluorine atoms and the nitro group can introduce steric hindrance and electronic effects that influence the preferred conformation. A non-planar conformation, where the amide group is twisted out of the plane of the benzene (B151609) ring, is a likely outcome due to the steric bulk of the ortho-fluorine atom. nih.gov

A typical output from a geometry optimization calculation would provide the following parameters:

ParameterOptimized Value (Angstroms/Degrees)
C-C (ring) bond lengths~1.39 - 1.41 Å
C-F bond lengths~1.35 Å
C-N (nitro) bond length~1.48 Å
C=O bond length~1.23 Å
C-N (amide) bond length~1.34 Å
O-C-N (amide) bond angle~122°
C-C-N-O (nitro) dihedral angleVariable, depends on steric factors
F-C-C-N (amide) dihedral angleVariable, indicates planarity

Note: The values in this table are illustrative and would be precisely determined by actual DFT calculations.

The electronic structure of this compound is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the nitro and amide groups, as well as the fluorine atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the amide group, indicating sites for nucleophilic attack.

ParameterCalculated Value (eV)
HOMO EnergyLowered by electron-withdrawing groups
LUMO EnergyLowered by electron-withdrawing groups
HOMO-LUMO GapInfluenced by substitution pattern

Note: The values in this table are qualitative and would be quantified by specific DFT calculations.

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or wagging of bonds. For this compound, characteristic vibrational frequencies would include the N-H stretch of the amide, the C=O stretch of the carbonyl group, the asymmetric and symmetric stretches of the NO2 group, and the C-F stretches. researchgate.net These calculated frequencies can be compared with experimental spectra to confirm the molecule's structure.

Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H Stretch (amide)3300 - 3500
C-H Stretch (aromatic)3000 - 3100
C=O Stretch (amide)1650 - 1690
N-O Stretch (nitro, asymmetric)1500 - 1550
N-O Stretch (nitro, symmetric)1330 - 1370
C-F Stretch1100 - 1300

Note: These are typical frequency ranges and the precise values would be determined by calculation.

Reactivity descriptors derived from DFT calculations help to predict the reactive sites within a molecule. Mulliken charges provide an estimation of the partial atomic charge on each atom, indicating which atoms are electron-rich or electron-poor. researchgate.netresearchgate.net

Fukui functions are a more sophisticated tool for predicting reactivity. They indicate the change in electron density at a specific point in the molecule when an electron is added or removed. This helps to identify the most likely sites for nucleophilic, electrophilic, and radical attack. For this compound, the Fukui functions would likely highlight the carbon atoms of the aromatic ring and the nitrogen and oxygen atoms of the nitro and amide groups as key reactive centers.

AtomMulliken Charge (e)Fukui Function (f⁻) for Electrophilic AttackFukui Function (f⁺) for Nucleophilic Attack
O (carbonyl)NegativeHighLow
O (nitro)NegativeHighLow
N (amide)NegativeModerateModerate
N (nitro)PositiveLowHigh
C (attached to F)PositiveModerateHigh
C (attached to NO₂)PositiveLowHigh

Note: The data in this table is qualitative and illustrates the expected trends from such calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound, particularly its conformational flexibility and intermolecular interactions over time. nih.govresearchgate.net By simulating the motion of the atoms according to the laws of classical mechanics, MD can reveal how the molecule behaves in different environments, such as in solution. For this molecule, MD simulations could explore the rotational dynamics of the amide and nitro groups and how these motions are influenced by solvent molecules. This is particularly relevant for understanding how the molecule might interact with biological targets. nih.gov

Force Field-Based Computational Methods for Conformational Analysis

In addition to quantum mechanical methods, force field-based methods can be used for a more rapid exploration of the conformational landscape of this compound. nih.gov These methods use a simplified, classical representation of the potential energy of the molecule. A systematic search of the rotational space around the key single bonds can identify low-energy conformations and the energy barriers between them. This approach is computationally less expensive than DFT and can be useful for screening a large number of possible conformations before refining the most stable ones with higher-level calculations.

Advanced Non Biological Applications of 2,5 Difluoro 4 Nitrobenzamide

Catalysis or Ligand Design

Current scientific literature does not indicate established applications of 2,5-Difluoro-4-nitrobenzamide as a catalyst or in non-biological ligand design. Extensive searches of chemical databases and research publications have not yielded studies where this specific compound is utilized for its catalytic properties or as a primary ligand in coordination chemistry for non-biological applications.

While the broader class of substituted benzamides has been investigated for their potential as ligands, particularly in the context of biological systems such as dopamine (B1211576) receptors, this research does not extend to the specific non-biological applications of this compound. nih.govnih.gov The structural features of this compound, including the presence of fluorine and nitro groups, could theoretically be of interest in the design of specialized ligands; however, no such research has been published.

It is important to note that while this compound is not employed as a catalyst, it has been documented as a reactant in chemical syntheses that involve catalysts. For instance, patent literature describes the use of this compound in reactions catalyzed by palladium on activated carbon. google.com In these instances, the compound is a substrate that is chemically transformed, rather than a substance that facilitates a chemical transformation.

Further research is required to determine if this compound or its derivatives could have potential utility in the fields of catalysis or advanced material science as ligands. At present, no data tables or detailed research findings on this specific topic are available.

Future Research Directions and Open Questions

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign methods for synthesizing 2,5-Difluoro-4-nitrobenzamide is a primary area for future research. While classical methods may exist, modern synthetic chemistry emphasizes sustainability, efficiency, and safety.

Mechanochemistry: Research into solvent-free synthetic approaches, such as ball milling, could offer a greener alternative to traditional solvent-based reactions. The mechanochemical synthesis of other novel hybrid molecules, like N-(2,2-diphenylethyl)-4-nitrobenzamide, has been shown to be an environmentally friendly, safer, and more efficient transformation pathway. mdpi.com This approach could reduce waste and energy consumption in the production of this compound.

Continuous Flow Chemistry: Investigating the synthesis using continuous flow reactors could enhance safety, particularly when handling nitrated compounds, by minimizing the volume of reactive intermediates at any given time. This method also allows for precise control over reaction parameters, potentially improving yield and purity.

Catalytic Methods: Exploration of novel catalytic systems for the selective fluorination and nitration of benzamide (B126) precursors could lead to more direct and atom-economical synthetic routes. This includes developing catalysts that can operate under milder conditions.

Bio-inspired Synthesis: While challenging, exploring biocatalytic methods for specific steps, such as amidation, could pave the way for highly sustainable production pathways in the long term.

Future work should focus on comparing these novel methods with existing ones in terms of yield, purity, cost, and environmental impact, as summarized in the table below.

Synthetic Method Potential Advantages Research Objective
MechanochemistryReduced solvent waste, potential for new solid-state forms, high efficiency. mdpi.comDevelop a solvent-free route and characterize the resulting product's purity and morphology.
Flow ChemistryEnhanced safety, precise process control, scalability.Design and optimize a continuous flow process for consistent, high-purity production.
Advanced CatalysisHigher yields, milder reaction conditions, improved atom economy.Identify and synthesize novel catalysts for selective functionalization of benzamide precursors.

In-depth Mechanistic Studies of Specific Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new applications. Key areas for mechanistic investigation include:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms are susceptible to displacement by nucleophiles. Detailed kinetic and computational studies are needed to understand the regioselectivity of these reactions. Investigating how the nitro and amide groups electronically influence the substitution at the C-2 versus C-5 positions would provide predictive power for designing new derivatives.

Reduction of the Nitro Group: The transformation of the nitro group into an amine is a fundamental reaction. Mechanistic studies could explore selective reduction methods that leave the fluorine atoms and amide group intact. This would be critical for creating novel aniline-based derivatives for further functionalization.

Amide Bond Chemistry: While the amide bond is relatively stable, its reactivity under various conditions (e.g., strong acid/base, high temperature) should be systematically studied to understand the compound's stability and degradation pathways.

High-Throughput Screening for Novel Non-Biological Applications

High-throughput screening (HTS) allows for the rapid testing of vast numbers of chemical compounds for a specific purpose. bmglabtech.com While often used in drug discovery, HTS is a powerful tool for discovering new materials and non-biological applications. bmglabtech.comwikipedia.org For this compound, HTS could be used to explore its potential in:

Materials Science: Screening for derivatives of this compound that exhibit useful optical or electronic properties. The presence of nitro groups (electron-withdrawing) and potential for donor groups (after reduction) suggests applications in nonlinear optics or as components in organic semiconductors.

Sensor Technology: Developing arrays of sensors where derivatives of this compound act as selective chemosensors for detecting specific analytes. The fluorinated and nitrated aromatic ring provides a platform for tuning interactions with target molecules. Screening methods for other nitroaromatic compounds, though for different applications like explosives detection, demonstrate the feasibility of such approaches. ojp.gov

Polymer Chemistry: High-throughput polymerization trials could be conducted to evaluate this compound or its derivatives as monomers or additives for creating specialty polymers with enhanced thermal stability or specific refractive indices.

The primary goal of HTS in this context would be to identify "hits"—compounds that display a desired physical or chemical property—which can then be optimized in more focused studies. bmglabtech.com

Advanced Computational Modeling for Predictive Understanding

Computational chemistry offers a powerful, predictive lens through which to understand the properties and reactivity of this compound before engaging in extensive lab work.

Density Functional Theory (DFT): DFT calculations can be used to predict molecular properties such as electronic structure, vibrational frequencies (for comparison with IR spectroscopy), and reaction energetics. This can help in understanding the compound's reactivity and spectral characteristics. acs.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the intermolecular interactions that govern the compound's behavior in solution and in the solid state. These simulations are valuable for predicting how the molecule will interact with other molecules or surfaces. nih.gov

QSAR and Machine Learning: By combining computational descriptors with machine learning algorithms, it may be possible to predict the properties of a wide range of hypothetical derivatives. acs.org This approach can guide synthetic efforts toward molecules with the highest probability of possessing desired characteristics, such as specific binding affinities or material properties.

Computational Method Application for this compound Expected Outcome
Density Functional Theory (DFT)Prediction of electronic properties, reaction mechanisms, and spectral data. acs.orgA deeper understanding of intrinsic reactivity and guidance for spectroscopic analysis.
Molecular Dynamics (MD)Simulation of behavior in solution and interactions in the solid state. nih.govInsight into solvation, aggregation, and crystal packing forces.
Crystal Structure PredictionIdentification of likely stable and metastable polymorphs. acs.orgGuidance for experimental crystallization studies to find novel solid-state forms.

Investigations into Solid-State Forms and Crystal Engineering

The study of the solid-state properties of molecules, including polymorphism and co-crystallization, is a significant area of materials science. Benzamides, in particular, are known for their complex polymorphic behavior. acs.orgresearchgate.net

Polymorph Screening: A systematic search for different crystalline forms (polymorphs) of this compound is a critical research direction. Different polymorphs can have distinct physical properties, such as solubility, melting point, and stability.

Crystal Engineering: The presence of hydrogen bond donors (amide N-H) and acceptors (amide C=O, nitro oxygens), along with the potential for halogen bonding (C-F), makes this molecule an excellent candidate for crystal engineering. acs.orgmdpi.com Research should focus on designing and synthesizing co-crystals with other molecules to create new materials with tailored properties (e.g., enhanced solubility, different optical characteristics). The introduction of fluorine is known to suppress disorder in some benzamide crystal structures, which could lead to more predictable and well-ordered crystalline materials. acs.org

Development of Advanced Analytical Techniques for its Characterization

The accurate detection and characterization of this compound and its derivatives are essential for all aspects of its research and application. Future work could focus on:

Hyphenated Chromatographic-Spectrometric Methods: Developing highly sensitive and selective methods using techniques like High-Performance Liquid Chromatography coupled with Atmospheric Pressure Ionization Mass Spectrometry (HPLC-API-MS) is crucial. ojp.govresearchgate.net Such methods would be invaluable for reaction monitoring, purity assessment, and trace-level detection in various matrices.

Solid-State NMR (ssNMR): For the characterization of different solid-state forms, ssNMR would be a powerful tool, providing information about the local molecular environment within a crystal lattice that is complementary to X-ray diffraction.

Advanced Spectroscopic Techniques: Utilizing advanced spectroscopic methods to probe the electronic structure and excited-state dynamics of the molecule could uncover its potential in photophysical applications.

Refining analytical protocols will ensure the reliability and reproducibility of experimental data across all research areas involving this compound. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-difluoro-4-nitrobenzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nitration and amidation steps. For nitration, controlled use of nitric acid and sulfuric acid at 0–5°C minimizes side reactions like over-nitration or ring decomposition. Subsequent amidation with ammonia or primary amines in anhydrous dichloromethane or THF, catalyzed by triethylamine, is critical . Purity (>95%) can be achieved via recrystallization from ethanol/water mixtures. Reaction monitoring via TLC (silica gel, hexane:ethyl acetate 3:1) ensures intermediate validation.

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : 19F^{19}\text{F}-NMR (CDCl₃) shows distinct fluorinated aromatic peaks at δ -110 to -115 ppm (meta-F) and δ -125 ppm (para-F). 1H^{1}\text{H}-NMR confirms nitro group positioning via coupling patterns .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ m/z ≈ 230) with isotopic peaks matching 35Cl^{35}\text{Cl}/37Cl^{37}\text{Cl} ratios (if applicable) .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and nitro-group orientation, though disorder in fluorine positions may require refinement .

Q. What are the stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : Store in amber vials at -20°C under inert gas (argon) to prevent hydrolysis of the amide group. Avoid aqueous solvents (e.g., DMSO/water mixtures), as nitro groups may degrade under prolonged light exposure. Purity checks via HPLC (C18 column, acetonitrile/water gradient) every 6 months are recommended .

Q. How can researchers design initial biological assays for this compound?

  • Methodological Answer : Prioritize cytotoxicity screening (e.g., MTT assay on HEK-293 cells) at 10–100 µM concentrations. For antimicrobial studies, use broth microdilution (CLSI guidelines) against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains. Include nitroreductase-positive strains to assess nitro-group bioactivation .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational modeling and experimental data (e.g., spectroscopic vs. DFT-predicted NMR shifts)?

  • Methodological Answer : Discrepancies often arise from solvent effects or crystal packing. Re-optimize DFT calculations (B3LYP/6-311+G(d,p)) with explicit solvent models (IEF-PCM for CDCl₃). Cross-validate with solid-state NMR if crystallographic data show packing-induced electronic distortions . If unresolved, conduct variable-temperature NMR to assess dynamic effects .

Q. What strategies improve regioselectivity in derivatives of this compound?

  • Methodological Answer : Use directing groups (e.g., Boc-protected amines) to block undesired fluorination sites. For Suzuki couplings, employ Pd(OAc)₂ with SPhos ligand in toluene/water (90°C) to target the para-nitro position. Monitor regioselectivity via 19F^{19}\text{F}-NMR kinetics .

Q. How can structure-activity relationship (SAR) studies be optimized for nitrobenzamide analogs?

  • Methodological Answer :

  • Electron-Withdrawing Effects : Replace nitro with cyano or sulfonyl groups to modulate electron density.
  • Fluorine Scanning : Synthesize mono-/di-fluoro analogs (e.g., 3,5-difluoro vs. 2,4-difluoro) to map steric/electronic contributions to bioactivity .
  • Co-crystallization : If target proteins are known (e.g., bacterial nitroreductases), use X-ray data to identify key hydrogen bonds with the amide group .

Q. What advanced techniques address crystallographic disorder in fluorine-substituted benzamides?

  • Methodological Answer : For X-ray structures with disordered fluorine atoms:

  • Apply restraints (ISOR, DELU) during refinement (SHELXL).
  • Use high-resolution data (d ~ 0.8 Å) and twin refinement (TWIN/BASF) if twinning is detected.
  • Validate with 19F^{19}\text{F}-NMR chemical shift tensors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.